molecular formula C15H23BrO B073595 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene CAS No. 1516-96-7

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene

Cat. No.: B073595
CAS No.: 1516-96-7
M. Wt: 299.25 g/mol
InChI Key: KKHJQLVAMOKQHO-UHFFFAOYSA-N
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Description

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene is an organic compound with the molecular formula C15H23BrO. It is characterized by the presence of a bromine atom, two tert-butyl groups, and a methoxy group attached to a benzene ring. This compound is commonly used in organic synthesis and research due to its unique chemical properties .

Preparation Methods

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene can be synthesized through several methods. One common synthetic route involves the bromination of 1,3-di-tert-butyl-2-methoxybenzene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an organic solvent like dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial production methods may involve similar bromination reactions but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The compound is then purified through recrystallization or column chromatography .

Chemical Reactions Analysis

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium methoxide, potassium permanganate, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene has several scientific research applications:

    Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Material Science: The compound is used in the development of new materials with specific properties, such as polymers and resins.

    Medicinal Chemistry: Researchers study its potential biological activities and use it as a building block for designing new drugs.

    Chemical Biology: It is used in the study of enzyme mechanisms and as a probe in biochemical assays

Mechanism of Action

The mechanism of action of 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various chemical transformations. In biological systems, its effects are determined by its interactions with molecular targets such as enzymes or receptors. The bromine atom and tert-butyl groups influence its reactivity and binding affinity, making it a valuable tool in chemical biology .

Comparison with Similar Compounds

5-Bromo-1,3-di-tert-butyl-2-methoxybenzene can be compared with similar compounds such as:

  • 1-Bromo-4-methoxy-3,5-di-tert-butylbenzene
  • 3,5-Di-tert-butyl-4-methoxybromobenzene
  • 4-Bromo-2,6-di-tert-butylphenyl methyl ether
  • 4-Methoxy-3,5-di-tert-butylbromobenzene

These compounds share similar structural features but differ in the position of the bromine and methoxy groups, which can affect their chemical reactivity and applications. The unique combination of substituents in this compound makes it particularly useful in specific synthetic and research contexts .

Properties

IUPAC Name

5-bromo-1,3-ditert-butyl-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23BrO/c1-14(2,3)11-8-10(16)9-12(13(11)17-7)15(4,5)6/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKHJQLVAMOKQHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C(C)(C)C)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50546822
Record name 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1516-96-7
Record name 5-Bromo-1,3-bis(1,1-dimethylethyl)-2-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1516-96-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-di-tert-butyl-2-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50546822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Under an argon atmosphere, to a solution of 4-bromo-2,6-di-tert-butylphenol (50 g, 0.175 moL) and potassium carbonate (96.7 g, 4.0 equivalents) in acetone (750 mL) was added dimethyl sulfate (38.6 g, 1.75 equivalents) at 22° C., and the mixture was stirred under reflux for 13 hrs. Insoluble materials were filtered off and the solvent was evaporated under reduced pressure. Ethylacetate (150 mL) and water (100 mL) were added, the mixture was partitioned, and the organic layer was washed successively with water (100 mL), 5% aqueous NaHCO3 solution (100 mL) and 5% aqueous NaCl solution (100 mL). The organic layer was dried over anhydrous magnesium sulfate, filtered by gravity, and the filtrate was concentrated under reduced pressure to give the title compound (56.1 g, brown oil). yield 95.2%
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
96.7 g
Type
reactant
Reaction Step One
Quantity
38.6 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
solvent
Reaction Step One
Yield
95.2%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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